molecular formula C11H19NO4 B3165000 (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid CAS No. 89483-08-9

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Cat. No.: B3165000
CAS No.: 89483-08-9
M. Wt: 229.27 g/mol
InChI Key: GKRRTFCDSZGFSZ-MRVPVSSYSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine moiety, which is widely used to prevent unwanted side reactions during complex molecular assembly . The Boc group is stable under basic conditions but can be readily removed under mild acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid, allowing for selective deprotection in multi-step syntheses . The cyclopropyl side chain in the (R)-enantiomer contributes significant conformational restraint and metabolic stability to peptide sequences, making this compound particularly useful in the design of peptidomimetics and bioactive molecules aimed at improving drug-like properties. Researchers employ this Boc-protected amino acid in the solid-phase and solution-phase synthesis of novel peptides, as a key intermediate in the development of protease inhibitors, and in medicinal chemistry programs to explore structure-activity relationships. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRTFCDSZGFSZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153602
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89483-08-9
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89483-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its Boc-protected amine group makes it a versatile intermediate in peptide synthesis and other amine-related reactions.

Biology: The cyclopropyl group can impart unique biological properties, making the compound a candidate for drug discovery and development. It may interact with biological targets in ways that simpler structures cannot.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's structural features may enhance its binding affinity and selectivity towards specific biological targets.

Industry: In the chemical industry, the compound can be used as an intermediate in the synthesis of various fine chemicals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid exerts its effects depends on its specific biological target. The Boc group can be removed under acidic conditions, revealing the free amine, which can then interact with enzymes, receptors, or other biomolecules. The cyclopropyl group may enhance binding affinity or alter the compound's pharmacokinetic properties.

Molecular Targets and Pathways Involved:

  • Enzymes: The free amine may act as an inhibitor or activator of specific enzymes.

  • Receptors: The compound may bind to receptors involved in signaling pathways, modulating their activity.

  • Pathways: It may influence metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antiviral Research

MPI17a: (S)-2-((2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclopropylpropanoic Acid
  • Structure : Differs in the P3 position, incorporating a benzyloxycarbonyl (Cbz) group and tert-butoxybutanamido substituent.
  • Synthesis Yield : 90% (higher than many analogs) .
  • Application : Key to antiviral potency, targeting viral proteases .
MPI24c: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoic Acid
  • Structure : Features dual cyclopropyl groups (in both the acetamido and side chain positions).
  • Synthesis Yield : 85% .
  • Role : Enhanced steric hindrance improves selectivity against viral enzymes .
MPI19c: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanamido)-3-cyclopropylpropanoic Acid
  • Structure : Replaces cyclopropyl with a 3,3-dimethylbutanamido group.
  • Synthesis Yield : 82% .
  • Impact : Bulkier substituents reduce cellular uptake but increase metabolic stability .

Enantiomeric and Substituted Derivatives

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic Acid (CAS: 56675-37-7)
  • Structure : S-enantiomer with a thiophene substituent instead of cyclopropyl.
  • Application : Used in laboratory chemical synthesis .
  • Key Difference : Thiophene’s aromaticity alters electronic properties, affecting binding to sulfur-containing enzymes .
(R)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butylthio)propanoic Acid (CAS: 56976-06-8)
  • Structure : Incorporates a tert-butylthio group.
  • Molecular Weight : 277.38 g/mol .
  • Role : Sulfur atom enhances reactivity in nucleophilic substitution reactions .

Anticancer Research Derivatives

Type D Inhibitors (e.g., CW3)
  • Parent Compound: Derived from (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid.
  • Modification : Iodophenyl group improves halogen bonding in kinase inhibition .
  • Application : Demonstrated efficacy in anticancer activity screens .

Data Tables: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Synthesis Yield Primary Application
(R)-2-((Boc)amino)-3-cyclopropylpropanoic acid 89483-08-9 C₁₁H₁₉NO₄ 229.27 N/A Anticancer inhibitors
MPI17a Not provided C₂₃H₃₁N₃O₆ 445.51 90% Antiviral protease targeting
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid 56675-37-7 C₁₃H₁₉NO₄S 285.36 N/A Laboratory synthesis
(R)-2-((Boc)amino)-3-(tert-butylthio)propanoic acid 56976-06-8 C₁₂H₂₃NO₄S 277.38 N/A Life sciences research

Critical Analysis of Structural and Functional Differences

  • Cyclopropyl vs. Aromatic Groups : Cyclopropyl-containing analogs (e.g., target compound, MPI24c) exhibit higher conformational rigidity, favoring binding to proteases. In contrast, aromatic substituents (e.g., thiophene in ) enhance π-π interactions in enzyme active sites.
  • Enantiomeric Effects : The R-configuration in the target compound is critical for anticancer activity, while S-enantiomers (e.g., CAS 89483-06-7 ) may show divergent biological profiles due to stereospecific enzyme recognition.
  • Synthetic Yields : Analogs with simpler substituents (e.g., MPI17a at 90% yield ) often achieve higher yields than those with bulky groups (e.g., MPI19c at 82% ).

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, often referred to as Boc-3-cyclopropylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 888323-62-4
  • Structure : The compound features a cyclopropyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclopropyl Derivative : Utilizing cyclopropyl precursors and standard organic reactions.
  • Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

The biological activity of Boc-3-cyclopropylalanine has been investigated in various contexts, particularly its role as a building block in peptide synthesis and its potential effects on cellular processes:

  • Inhibition of Enzymatic Activity : Some studies suggest that Boc-3-cyclopropylalanine can inhibit specific proteases, potentially affecting protein turnover and cellular signaling pathways.
  • Antimicrobial Properties : Preliminary research indicates that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains.

Case Studies

  • Peptide Synthesis : A study demonstrated the incorporation of Boc-3-cyclopropylalanine into peptides designed to target specific receptors involved in cancer progression. The resulting peptides showed enhanced binding affinity compared to those synthesized with standard amino acids .
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of peptides containing Boc-3-cyclopropylalanine in models of neurodegenerative diseases. Results indicated reduced neuronal apoptosis and improved cell viability under oxidative stress conditions .

Research Findings

The following table summarizes key findings from recent studies on Boc-3-cyclopropylalanine:

Study FocusKey FindingsReference
Enzyme InhibitionInhibits specific proteases affecting metabolism
Antimicrobial ActivityExhibits activity against Gram-positive bacteria
Peptide Receptor BindingEnhanced binding affinity in cancer-targeting peptides
NeuroprotectionReduces apoptosis in neuronal cells under stress

Q & A

Q. What are the standard synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclopropane ring introduction. For example:

  • Step 1 : Coupling Boc-protected intermediates with cyclopropane-containing precursors using carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .
  • Step 2 : Deprotection under hydrogenation with palladium carbon to yield the final product .
    Key characterization includes ¹H/¹³C NMR (e.g., Boc group protons at δ 1.3–1.5 ppm, cyclopropane protons as multiplets near δ 0.5–1.2 ppm) and HPLC for purity validation .

Q. How is enantiomeric purity validated for this compound?

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers .
  • Optical Rotation : Compare observed [α]D values against literature data (e.g., [α]D²⁵ = +15° to +25° for the R-configuration in similar Boc-protected amino acids) .

Q. What are its primary applications in academic research?

  • Peptide Synthesis : Acts as a non-proteinogenic amino acid building block to introduce cyclopropane constraints, enhancing peptide stability or modulating bioactivity .
  • Enzyme Inhibitor Design : Used in kinase or protease inhibitor libraries to explore steric and electronic effects of the cyclopropane moiety .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis?

  • Reagent Selection : Use DCC/DMAP in anhydrous dichloromethane at 25°C for 19 hours to achieve >90% coupling yields .
  • Side Reaction Mitigation : Add 1% HOBt (hydroxybenzotriazole) to suppress racemization during activation .
  • Temperature Control : Maintain reactions below 30°C to prevent Boc-group cleavage .

Q. What strategies resolve low yields in cyclopropane ring formation?

  • Precursor Design : Use iodocyclopropane derivatives (e.g., 3-cyclopropylpropanoic acid iodophenyl analogs) for efficient ring closure via Ullmann or Suzuki couplings .
  • Catalytic Systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning to enhance cyclopropane stability under cross-coupling conditions .

Q. How does the cyclopropane moiety influence peptide conformational studies?

  • Steric Effects : The rigid cyclopropane restricts backbone φ/ψ angles, favoring α-helical or β-turn conformations in peptides. This is validated via circular dichroism (CD) and X-ray crystallography .
  • Biochemical Impact : Incorporation into peptide substrates can alter enzyme binding kinetics, as seen in studies where cyclopropane-modified peptides showed 3–5× higher IC₅₀ values against proteases .

Q. What analytical methods troubleshoot purification challenges?

  • Counterion Effects : Use ion-pair chromatography (e.g., 0.1% TFA in acetonitrile/water) to separate acidic byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove unreacted Boc precursors, monitored by TLC (Rf = 0.3–0.4 in 3:7 EtOAc/hexane) .

Q. How do stereochemical errors affect bioactivity data interpretation?

  • Case Study : In kinase inhibitor libraries, the (S)-enantiomer of a related compound showed 10× lower activity than the (R)-form due to mismatched binding pocket interactions .
  • Resolution : Always validate enantiopurity using chiral columns before biological assays to avoid false negatives/positives .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity of cyclopropane-modified peptides?

  • Variable Factors : Differences in cell permeability (logP altered by cyclopropane hydrophobicity) or assay conditions (e.g., pH affecting Boc-group stability) .
  • Solution : Normalize data using internal controls (e.g., unmodified peptides) and report detailed synthetic protocols (e.g., Boc deprotection methods) .

Safety and Handling

Q. What precautions are critical during handling?

  • Storage : Keep at –20°C under nitrogen to prevent Boc-group hydrolysis .
  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (H315/H319 hazards) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Reactant of Route 2
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(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

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